7-(Trimethylsilyl)hept-6-yn-2-ol
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Description
Scientific Research Applications
Generation and Properties of Silyl-substituted Carbenes
The generation of silyl-substituted carbenes, including those derived from trimethylsilyl groups, involves preferential migration processes. Specifically, in the study by Creary and Wang (1994), it was shown that the trimethylsilyl group can migrate to the carbenic center, illustrating its reactivity and potential applications in synthetic chemistry (Creary & Wang, 1994).
Synthesis of Polyannulated Glycopyranosides
In a study on the synthesis of polyannulated glycopyranosides, trimethylsilyl-enynols, such as 6-methyl-l-trimethylsilyl-hept-5-en-l-yn-4-ol, were used. This demonstrates the role of silylated enynols in the stereoselective synthesis of complex glycosides, highlighting another application in organic synthesis (Hoffmann et al., 1997).
Carbocupration of Trimethylsilyl Ethers
Trimethylsilyl ethers of α-allenic alcohol derivatives have been shown to undergo carbocupration at the terminal triple bond. This process was utilized to prepare various organic compounds, emphasizing the role of trimethylsilyl ethers in facilitating such reactions (Kleijn & Vermeer, 1985).
Cyclic Carboalumination
In the field of organometallic chemistry, cyclic carboalumination of alkynylsilanes, including 7-trimethylsilylhept-1-en-6-yne, has been explored. This process yields trimethylsilylmethylenecyclohexane, demonstrating the compound's utility in generating cyclic structures (Miller & Negishi, 1984).
Synthesis of Prostaglandin Intermediates
Trimethylsilylated primary hydroxy groups, similar to those in 7-(Trimethylsilyl)hept-6-yn-2-ol, have been used in the selective conversion to aldehyde groups. This process has implications in the synthesis of intermediates for biologically active compounds like prostaglandins (Mahrwald et al., 1990).
Synthesis of Functionalized Norbornenes
The synthesis of 7-functionalized norbornenes involves the use of 7-trimethylsilyl groups in norbornene derivatives. This method has been applied in synthesizing compounds like gelsemine, showcasing the use of trimethylsilyl groups in complex organic synthesis (Fleming & Michael, 1981).
Properties
IUPAC Name |
7-trimethylsilylhept-6-yn-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20OSi/c1-10(11)8-6-5-7-9-12(2,3)4/h10-11H,5-6,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUNKAMJCLYLOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC#C[Si](C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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